3-Bromo-6-methoxypyrazin-2-amine
Description
3-Bromo-6-methoxypyrazin-2-amine is a brominated pyrazine derivative with the molecular formula C₅H₆BrN₃O (molar mass: 204.02 g/mol) . The compound appears as a white to light yellow crystalline powder and is stored at 2–8°C to maintain stability. Its structure features a pyrazine core substituted with a bromine atom at position 3, a methoxy group at position 6, and an amine group at position 2. These substituents influence its reactivity, solubility, and applications in pharmaceutical and materials chemistry.
Properties
CAS No. |
548793-14-2 |
|---|---|
Molecular Formula |
C5H6BrN3O |
Molecular Weight |
204.02 g/mol |
IUPAC Name |
3-bromo-6-methoxypyrazin-2-amine |
InChI |
InChI=1S/C5H6BrN3O/c1-10-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) |
InChI Key |
XDIGDTDXZRFMAZ-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C(=N1)N)Br |
Canonical SMILES |
COC1=CN=C(C(=N1)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine Derivatives
3,5-Dibromo-6-methylpyrazin-2-amine
- Formula : C₅H₅Br₂N₃
- Molar Mass : 266.92 g/mol .
- Key Differences: The additional bromine at position 5 increases molecular weight and electron-withdrawing effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). This compound is more halogen-rich, making it suitable for synthesizing polyhalogenated heterocycles.
5-Bromo-3-methoxypyrazin-2-amine (CAS 14399-37-2)
- Formula : C₅H₆BrN₃O
- Key Differences: The bromine and methoxy groups are transposed (positions 5 and 3 vs. 3 and 6 in the target compound).
3-Amino-6-bromopyrazine-2-carboxamide
Pyridine Analogs
3-Bromo-6-methoxypyridin-2-amine
- Similarity Score : 0.92 .
- Key Differences : Replacing the pyrazine ring with pyridine reduces the number of nitrogen atoms, lowering basicity and altering electronic properties. The bromine and methoxy positions mirror those in the target compound, making it a useful analog for comparative pharmacological studies.
5-Bromo-6-methoxypyridin-3-amine
3-Amino-2-bromo-6-methoxypyridine
Halogenated Heterocycles with Additional Functional Groups
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine
- Formula : C₆H₃BrClF₃N₂
- Molar Mass : 275.45 g/mol .
- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in agrochemical and pharmaceutical research.
3-Bromo-5-phenylpyrazin-2-amine
- Formula : C₁₀H₈BrN₃
Molecular Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| 3-Bromo-6-methoxypyrazin-2-amine | C₅H₆BrN₃O | 204.02 | Br (C3), OMe (C6), NH₂ (C2) |
| 3,5-Dibromo-6-methylpyrazin-2-amine | C₅H₅Br₂N₃ | 266.92 | Br (C3, C5), CH₃ (C6) |
| 5-Bromo-3-methoxypyrazin-2-amine | C₅H₆BrN₃O | 204.02 | Br (C5), OMe (C3), NH₂ (C2) |
| 3-Bromo-6-methoxypyridin-2-amine | C₆H₆BrN₂O | 217.03 | Br (C3), OMe (C6), NH₂ (C2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
